molecular formula C13H21N B051100 2,6-Di-tert-butylpyridine CAS No. 585-48-8

2,6-Di-tert-butylpyridine

Cat. No. B051100
CAS RN: 585-48-8
M. Wt: 191.31 g/mol
InChI Key: UWKQJZCTQGMHKD-UHFFFAOYSA-N
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Description

2,6-Di-tert-butylpyridine is an organic compound with the formula (Me3C)2C5H3N . This colourless, oily liquid is derived from pyridine by replacement of the two H atoms with tert-butyl groups . It is a hindered base .


Synthesis Analysis

2,6-Di-tert-butylpyridine is prepared by the reaction of tert-butyllithium with pyridine . The synthesis is reminiscent of the Chichibabin reaction . Some related bulky pyridine compounds have been described, including 2,4,6-tri-t-butylpyridine and 2,6-di-tert-butyl-4-methylpyridine .


Molecular Structure Analysis

The structure and conformational composition of 2,6-Di-tert-butylpyridine and products of its protonation were computed using quantum chemical methods . Three conformers of 2,6-Di-tert-butylpyridine with similar stabilities were found .


Chemical Reactions Analysis

The proton affinity and gas-phase basicity of 2,6-Di-tert-butylpyridine were calculated . The thermodynamic parameters of 2,6-Di-tert-butylpyridine reactions with hydrated hydroxonium ions H3O+(H2O)n (n = 0–3) were computed . The reactions lead to the formation of protonated 2,6-Di-tert-butylpyridine molecules that are not hydrated and do not form proton-bound dimers .


Physical And Chemical Properties Analysis

2,6-Di-tert-butylpyridine is a colourless liquid with a density of 0.885 g/cm3 . Its molar mass is 191.3125 . The proton affinity and gas-phase basicity of 2,6-Di-tert-butylpyridine were calculated .

Scientific Research Applications

Ion Mobility Spectrometry

DTBP is widely used in ion mobility spectrometry and its combination with mass spectrometry as a standard compound for the calibration of the ion mobility scale . This application is crucial in the field of analytical chemistry where it helps in the identification and quantification of components in a sample.

Quantum Chemical Calculations

DTBP is used in quantum chemical calculations . These calculations help reveal ionization mechanisms and interpret spectral data. They form the basis of new calculation methods in mass spectrometry, which allow one to predict electron ionization mass spectra and investigate fragmentation mechanisms .

Proton Scavenger

DTBP acts as a proton scavenger to check the progress of the living polymerization of isobutylene . This is particularly useful in polymer chemistry where it helps in controlling the polymerization process and thereby the properties of the resulting polymer.

Preparation of Hydrotriflate

DTBP is used in the preparation of 2, 6-di-tert-butylpyridine hydrotriflate . This compound has potential applications in various chemical reactions as a reagent or catalyst.

Alpha-Enolation of Aldehydes

DTBP is associated with cerric ammonium nitrate and used in the alpha-enolation of aldehydes . This reaction is important in organic synthesis where it helps in the formation of carbon-carbon bonds, a key step in the synthesis of complex organic molecules.

Structural and Conformational Analysis

The structure and conformational composition of DTBP and products of its protonation can be determined using quantum chemical methods . This is important in understanding the properties of the molecule and its reactivity.

Mechanism of Action

Target of Action

2,6-Di-tert-butylpyridine is primarily targeted towards protons . It acts as a proton scavenger, trapping protons in various chemical reactions . This property makes it a valuable tool in the investigation of living polymerization of isobutylene .

Mode of Action

The compound interacts with its targets (protons) through a process known as protonation . This makes 2,6-Di-tert-butylpyridine a hindered base .

Biochemical Pathways

2,6-Di-tert-butylpyridine is involved in the living polymerization of isobutylene . It acts as a proton scavenger, checking the progress of the polymerization . Additionally, it is associated with cerric ammonium nitrate and used in the α-enolation of aldehydes leading to 1,4-dicarbonyl systems .

Pharmacokinetics

Its physical properties, such as being a colourless, oily liquid with a density of 0852 g/mL at 25 °C, may influence its absorption, distribution, metabolism, and excretion .

Result of Action

The primary result of 2,6-Di-tert-butylpyridine’s action is the trapping of protons, which checks the progress of the living polymerization of isobutylene . It also aids in the α-enolation of aldehydes, leading to the formation of 1,4-dicarbonyl systems .

Action Environment

The action of 2,6-Di-tert-butylpyridine can be influenced by environmental factors such as temperature and pressure . For instance, its boiling point is 100-101 °C/23 mmHg , indicating that it can be volatile under certain conditions. Its storage temperature is recommended to be 2-8°C , suggesting that it may degrade or lose efficacy at higher temperatures.

Safety and Hazards

2,6-Di-tert-butylpyridine should be handled with care. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray . Use only outdoors or in a well-ventilated area and keep away from heat/sparks/open flames/hot surfaces . Wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

2,6-Di-tert-butylpyridine is widely used in ion mobility spectrometry and its combination with mass spectrometry as a standard compound for the calibration of the ion mobility scale . It is also used in the preparation of 2, 6-di-tert-butylpyridine hydrotriflate . It is associated with cerric ammonium nitrate and used in the alfa-enolation of aldehydes .

properties

IUPAC Name

2,6-ditert-butylpyridine
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InChI

InChI=1S/C13H21N/c1-12(2,3)10-8-7-9-11(14-10)13(4,5)6/h7-9H,1-6H3
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InChI Key

UWKQJZCTQGMHKD-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=NC(=CC=C1)C(C)(C)C
Source PubChem
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Molecular Formula

C13H21N
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DSSTOX Substance ID

DTXSID80207217
Record name 2,6-Di-tert-butylpyridine
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Molecular Weight

191.31 g/mol
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Physical Description

Liquid; [Merck Index] Clear, dark brown liquid; [Aldrich MSDS]
Record name 2,6-Di-tert-butylpyridine
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Vapor Pressure

0.03 [mmHg]
Record name 2,6-Di-tert-butylpyridine
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Product Name

2,6-Di-tert-butylpyridine

CAS RN

585-48-8
Record name 2,6-Di-tert-butylpyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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